molecular formula C11H13ClFNO2S B2422365 (1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride CAS No. 2550996-93-3

(1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride

Cat. No. B2422365
M. Wt: 277.74
InChI Key: HMMOISHCCDAOQM-ACMTZBLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride is a useful research compound. Its molecular formula is C11H13ClFNO2S and its molecular weight is 277.74. The purity is usually 95%.
BenchChem offers high-quality (1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Building Blocks in Medicinal Chemistry

Compounds containing thiomorpholine and thiomorpholine 1,1-dioxide, such as (1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride, are significant in medicinal chemistry. They are valuable building blocks, with some analogues entering clinical trials and showing diverse biological profiles. Novel bicyclic thiomorpholine building blocks have been synthesized, contributing to the development of new drugs and treatments (Walker & Rogier, 2013).

2. Synthesis of β-Lactamase Inhibitors

The compound has been used in the synthesis of novel β-lactamase inhibitors from clavulanic acid, indicating its potential in combating antibiotic resistance. This involves the preparation and chemical reactions of related compounds to create effective inhibitors (Hunt & Zomaya, 1982).

3. Photocycloaddition in Organic Synthesis

The compound has applications in photocycloaddition reactions, useful in organic synthesis for creating complex molecular structures. This involves the use of visible light to cyclize nitrogen- and sulfur-containing dienes, leading to the synthesis of various biologically active compounds (Jirásek et al., 2017).

4. Antibacterial and Antifungal Activities

Derivatives of this compound have been studied for their antibacterial and antifungal properties. For example, Schiff base derivatives have shown significant activity against various bacterial and fungal species, indicating their potential as new antimicrobial agents (Al-Masoudi et al., 2015).

5. Enhancement of Antibacterial Spectrum

In combination with other β-lactams, certain derivatives extend the antibacterial spectrum of these drugs. They act as β-lactamase inhibitors, effectively inhibiting growth in resistant bacterial strains (English et al., 1978).

6. Interaction with Metal Ions in Solution

The interaction of derivatives of this compound with metal ions like Cu2+ and Zn2+ in aqueous solutions has been investigated. This is important for understanding the stability and behavior of these compounds in biological systems (Cardiano et al., 2017).

properties

IUPAC Name

(1S,5R)-1-(4-fluorophenyl)-6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2S.ClH/c12-9-3-1-8(2-4-9)11-6-13-5-10(11)16(14,15)7-11;/h1-4,10,13H,5-7H2;1H/t10-,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMOISHCCDAOQM-ACMTZBLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)(CS2(=O)=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@](CN1)(CS2(=O)=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride

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